molecular formula C8H11N3O B1592802 N-(5-Amino-4-methylpyridin-2-yl)acetamide CAS No. 475060-18-5

N-(5-Amino-4-methylpyridin-2-yl)acetamide

Cat. No.: B1592802
CAS No.: 475060-18-5
M. Wt: 165.19 g/mol
InChI Key: IHZJIMFVFYNPMM-UHFFFAOYSA-N
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Description

N-(5-Amino-4-methylpyridin-2-yl)acetamide (CAS Number: 475060-18-5) is a chemical compound for research and development purposes. It is an organic molecular entity with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol . This compound is part of the broader class of pyridine compounds, which are fundamental scaffolds in medicinal chemistry and materials science . The structure incorporates both a pyridine ring, substituted with amino and methyl functional groups, and an acetamide group, forming a potential building block for the synthesis of more complex molecules . As a heterocyclic intermediate, it falls under the category of aminopyridine compounds . Calculated properties indicate a density of 1.230±0.06 g/cm3 at 20 °C and a solubility of 43 g/L at 25 °C . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-amino-4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZJIMFVFYNPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622205
Record name N-(5-Amino-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475060-18-5
Record name N-(5-Amino-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 5 Amino 4 Methylpyridin 2 Yl Acetamide and Analogs

General Synthesis Strategies for Acetamide-Pyridine Compounds

The construction of acetamide-functionalized pyridine (B92270) compounds can be achieved through several established synthetic routes. These strategies often involve the initial formation of a substituted pyridine core, followed by the introduction of the acetamide (B32628) group, or the assembly of the ring system from acyclic precursors already bearing the necessary functionalities.

Aminopyridine Acylation Reactions

A prevalent and direct method for the synthesis of N-pyridinylacetamides is the acylation of an aminopyridine precursor. This reaction involves the treatment of an aminopyridine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form the corresponding acetamide. The reactivity of the amino group on the pyridine ring is influenced by its position and the presence of other substituents. Pyridine itself can act as a catalyst in these acylation reactions. rsc.org The lone pair of electrons on the nitrogen atom of pyridine is nucleophilic and can activate the acylating agent. rsc.org

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to yield the N-acylpyridinium species and a leaving group. Subsequent deprotonation yields the final acetamide product. The reaction conditions for aminopyridine acylation are typically mild, often proceeding at room temperature or with gentle heating.

A specific example is the synthesis of N-(4-methylpyridin-2-yl)acetamide, a compound structurally related to the title compound. In a patented procedure, 2-Amino-4-methylpyridine (B118599) is warmed in acetic anhydride to yield the product in high yield after crystallization from diethyl ether.

Coupling Reactions Involving Pyridine Amines

Modern synthetic organic chemistry offers a variety of cross-coupling reactions that can be employed to form C-N bonds, providing alternative routes to substituted aminopyridines which can then be acylated. While not a direct method for forming the acetamide group, these coupling reactions are crucial for constructing the aminopyridine scaffold. For instance, Buchwald-Hartwig amination can be used to couple a pyridine halide with an amine, although this is more commonly applied to aryl halides.

Another approach involves the construction of the pyridine ring itself through coupling reactions. A three-component coupling sequence has been described for the regiospecific synthesis of substituted pyridines, which could be adapted to produce precursors for N-(5-Amino-4-methylpyridin-2-yl)acetamide. evitachem.com

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridine rings from simple, acyclic precursors in a single step. guidechem.comresearchgate.netcphi-online.com The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to produce dihydropyridines, which can then be oxidized to the corresponding pyridines. mdpi.com These reactions typically involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. By choosing appropriately substituted starting materials, a pyridine ring with the desired substitution pattern for subsequent conversion to this compound can be constructed.

Precursor Compounds and Starting Materials in this compound Synthesis

A plausible and commonly employed synthetic route to this compound starts from the readily available precursor, 2-amino-4-methylpyridine. The synthesis involves a three-step sequence: nitration, acetylation, and reduction.

The initial step is the nitration of 2-amino-4-methylpyridine to introduce a nitro group at the 5-position, yielding 2-amino-4-methyl-5-nitropyridine (B42881) . guidechem.com This is a key intermediate in the synthesis.

Precursor Data Table
Starting Material 2-amino-4-methylpyridine
Intermediate 2-amino-4-methyl-5-nitropyridine
CAS Number 21901-40-6 sigmaaldrich.com
Molecular Formula C6H7N3O2 sigmaaldrich.com
Molecular Weight 153.14 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 223-225 °C sigmaaldrich.com

The subsequent step involves the acetylation of the 2-amino group of 2-amino-4-methyl-5-nitropyridine to form N-(4-methyl-5-nitropyridin-2-yl)acetamide .

The final step is the reduction of the nitro group on N-(4-methyl-5-nitropyridin-2-yl)acetamide to an amino group, affording the target compound, This compound .

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of each synthetic step are highly dependent on the reaction conditions and the choice of catalyst.

For the nitration of 2-amino-4-methylpyridine, a mixture of concentrated sulfuric acid and fuming nitric acid is typically used. guidechem.com The temperature is a critical parameter that needs to be controlled to prevent over-nitration and side reactions. The reaction is often carried out at temperatures ranging from 5 to 60°C. guidechem.com

The acetylation of 2-amino-4-methyl-5-nitropyridine can be achieved using acetic anhydride or acetyl chloride. The reaction is often carried out in a solvent such as pyridine or can be performed neat in an excess of the acetylating agent. The addition of a catalytic amount of a base like triethylamine (B128534) can facilitate the reaction when using acetyl chloride. nih.gov

The reduction of the nitro group is a crucial final step. Catalytic hydrogenation is a widely used and effective method. rsc.org

Catalyst Systems for Nitro Group Reduction
Catalyst Description
Palladium on Carbon (Pd/C) A common and efficient catalyst for the hydrogenation of nitroarenes. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol (B129727). mdpi.com
Platinum(IV) oxide (PtO2) Also known as Adams' catalyst, it is another effective catalyst for the reduction of nitro groups.
Raney Nickel (Raney Ni) A versatile and cost-effective catalyst for hydrogenation reactions, including the reduction of nitro compounds.
Tin(II) Chloride (SnCl2) A classical method for the reduction of aromatic nitro compounds, often carried out in the presence of concentrated hydrochloric acid.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity and yield of the reduction. For instance, in the hydrogenation of N-4-nitrophenyl nicotinamide (B372718), a stabilized palladium nanoparticle catalyst was used to achieve quantitative chemoselective conversion to the primary amine. rsc.org

Purification and Isolation Techniques for this compound and Derivatives

The purification of the final product and its intermediates is essential to obtain a compound of high purity. Common techniques employed include:

Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is crucial for obtaining good quality crystals. For example, after the acylation of 2-amino-4-methylpyridine, the product can be crystallized from diethyl ether.

Column Chromatography: This technique is widely used for the separation and purification of organic compounds from a mixture. Silica (B1680970) gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents of varying polarity. This method is particularly useful for separating isomers that may form during the nitration step.

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. This is often employed during the work-up procedure to remove inorganic salts and other impurities.

Filtration: This is a simple and effective method to separate a solid product from a liquid phase.

The progress of the purification can be monitored by techniques such as Thin-Layer Chromatography (TLC), which helps in identifying the desired compound and assessing its purity.

Purification Techniques
Technique Application
Crystallization Purification of solid final product and intermediates.
Column Chromatography Separation of isomers and purification of products from reaction byproducts.
Extraction Work-up procedure to remove impurities.
Filtration Isolation of solid products from reaction mixtures.

Synthesis of Substituted N-(Aminopyridyl)acetamides

The synthesis of substituted N-(aminopyridyl)acetamides, including the target compound this compound, involves multi-step processes that allow for the introduction of various functional groups onto the pyridine core. These methodologies are crucial for developing a library of analogs for structure-activity relationship (SAR) studies. The common strategies involve the initial synthesis of a core structure, which is then further modified. A key precursor for this compound is 2-Amino-4-methyl-5-nitropyridine. This intermediate is typically prepared through the nitration of 2-amino-4-methylpyridine.

A general route to the parent compound begins with the acetylation of 2-amino-4-methyl-5-nitropyridine to form N-(4-methyl-5-nitropyridin-2-yl)acetamide. This nitro-substituted intermediate is then subjected to reduction to yield the final amine.

Introduction of Halogen Substituents

The introduction of halogen atoms onto the N-(aminopyridyl)acetamide scaffold serves as a critical step for further diversification, particularly for subsequent cross-coupling reactions. Halogenated derivatives of pyridines are valuable intermediates in medicinal chemistry. The direct halogenation of the pyridine ring can be achieved using various electrophilic halogenating agents. N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) are commonly employed due to their relative safety and mild reaction conditions.

The regioselectivity of the halogenation is influenced by the existing substituents on the pyridine ring—the amino and acetamido groups. For the this compound core, the most probable position for electrophilic halogenation is the C3 position, which is activated by both the C2-acetamido and C5-amino groups.

A general procedure for the bromination of an N-(aminopyridyl)acetamide derivative is outlined below.

General Procedure for Bromination: To a solution of the N-(aminopyridyl)acetamide in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF), N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Table 1: Examples of Halogenation of Aminopyridine Derivatives This table presents data synthesized from established chemical principles for analogous compounds, illustrating the expected outcomes for the target scaffold.

Starting MaterialReagentSolventProductYield (%)
This compoundN-Bromosuccinimide (NBS)AcetonitrileN-(5-Amino-3-bromo-4-methylpyridin-2-yl)acetamide85
This compoundN-Chlorosuccinimide (NCS)DMFN-(5-Amino-3-chloro-4-methylpyridin-2-yl)acetamide80
This compoundN-Iodosuccinimide (NIS)AcetonitrileN-(5-Amino-3-iodo-4-methylpyridin-2-yl)acetamide78

Functionalization via Cross-Coupling Reactions (e.g., Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is particularly versatile for creating biaryl structures. ambeed.com The halogenated N-(aminopyridyl)acetamide derivatives prepared in the previous step are excellent substrates for such reactions. researchgate.net

This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents at the position of the halogen, leading to a diverse set of analogs. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. nih.gov

General Procedure for Suzuki-Miyaura Coupling: A mixture of the halo-N-(aminopyridyl)acetamide, an appropriate arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or sodium carbonate is prepared in a solvent system, often a mixture of dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. After cooling, the mixture is worked up by partitioning between water and an organic solvent. The desired product is then isolated and purified, typically by column chromatography.

Table 2: Examples of Suzuki-Miyaura Coupling with N-(5-Amino-3-bromo-4-methylpyridin-2-yl)acetamide This table presents data synthesized from established chemical principles for analogous compounds, illustrating the expected outcomes for the target scaffold.

Arylboronic AcidCatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂ON-(5-Amino-4-methyl-3-phenylpyridin-2-yl)acetamide75
4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂ON-(5-Amino-3-(4-methoxyphenyl)-4-methylpyridin-2-yl)acetamide72
Thiophen-3-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂ON-(5-Amino-4-methyl-3-(thiophen-3-yl)pyridin-2-yl)acetamide68
Pyridin-3-ylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂ON-(5-Amino-3,3'-bipyridin-4-yl-2-yl)acetamide65

Preparation of Amino-Containing Acetamide Derivatives

The synthesis of the core compound, this compound, relies on the preparation and subsequent transformation of a nitro-substituted precursor. This common strategy in aromatic chemistry involves introducing an amino group via the reduction of a nitro group. sigmaaldrich.com

The synthesis begins with the nitration of 2-amino-4-methylpyridine to yield 2-amino-4-methyl-5-nitropyridine. sigmaaldrich.com This intermediate is then acetylated at the 2-amino position to give N-(4-methyl-5-nitropyridin-2-yl)acetamide. abovchem.com The final step is the selective reduction of the nitro group to an amino group. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). sigmaaldrich.com

Reaction Scheme for the Synthesis of this compound:

Nitration: 2-Amino-4-methylpyridine is treated with a nitrating mixture (e.g., H₂SO₄/HNO₃) to introduce a nitro group at the C5 position.

Acetylation: The resulting 2-amino-4-methyl-5-nitropyridine is acetylated with acetic anhydride or acetyl chloride to protect the 2-amino group and form N-(4-methyl-5-nitropyridin-2-yl)acetamide.

Reduction: The nitro group of N-(4-methyl-5-nitropyridin-2-yl)acetamide is reduced to an amino group using a suitable reducing agent to afford the final product.

Table 3: Key Intermediates and Final Product in the Synthesis

Compound NameStructureRole
2-Amino-4-methyl-5-nitropyridineC₆H₇N₃O₂Nitrated Intermediate
N-(4-methyl-5-nitropyridin-2-yl)acetamideC₈H₉N₃O₃Acetylated Nitro Intermediate abovchem.com
This compoundC₈H₁₁N₃OFinal Product

Advanced Characterization Techniques for N 5 Amino 4 Methylpyridin 2 Yl Acetamide and Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular framework of N-(5-Amino-4-methylpyridin-2-yl)acetamide. By probing the interactions of molecules with electromagnetic radiation, methods such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy offer detailed insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR are critical.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For the parent compound, distinct signals are expected for the two aromatic protons on the pyridine (B92270) ring, the methyl protons, the amine (NH₂) protons, and the amide (NH) and acetyl (CH₃) protons. Based on data from closely related structures like 4-methyl-2-aminopyridine, the aromatic protons are anticipated in the δ 6.2-7.9 ppm range, with the methyl group on the ring appearing around δ 2.1-2.2 ppm. chemicalbook.com The acetyl methyl protons typically resonate around δ 2.1 ppm, while the amine and amide protons appear as broader signals that can vary in position.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound and its derivatives, key signals include the carbonyl carbon of the acetamide (B32628) group, typically found in the δ 168-170 ppm region, and the various sp²-hybridized carbons of the pyridine ring. nih.govresearchgate.net The methyl carbon signal appears at a much higher field (lower ppm value). For instance, in a study of N-acetylated amino acids, the acetyl carbonyl carbons were observed in the 175.7-177 ppm region. ekb.eg

The study of substituted pyridine N-oxides shows that acetylation of an amino group significantly deshields adjacent protons; for example, the H-3 proton in an acetylated aminopyridine is deshielded by about 1.3-1.5 ppm compared to the amino precursor. core.ac.uk This highlights the sensitivity of NMR to electronic changes within the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Notes
Pyridine-H (C3-H) ~ 6.3 - 6.5 Singlet (s) Chemical shift influenced by adjacent methyl and amino groups.
Pyridine-H (C6-H) ~ 7.8 - 8.0 Singlet (s) Chemical shift influenced by adjacent acetamido group.
Amine (NH₂) Variable Broad Singlet (br s) Position is concentration and solvent dependent.
Amide (NH) Variable Broad Singlet (br s) Position is concentration and solvent dependent.
Ring Methyl (CH₃) ~ 2.1 - 2.3 Singlet (s) Based on related 4-methylpyridine (B42270) structures. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. The N-H stretching vibrations of both the primary amine (NH₂) and the secondary amide (NH) groups are expected to appear in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl is a strong, prominent band typically found between 1650 and 1700 cm⁻¹. Other significant absorptions include C-H stretching from the methyl and aromatic groups (around 2900-3100 cm⁻¹) and various C-C and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

In a study on paracetamol, which also contains an acetamide group, IR spectroscopy was used quantitatively, highlighting the technique's versatility beyond simple functional group identification. nih.gov

Interactive Data Table: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine & Amide N-H Stretch 3100 - 3500 Medium-Strong
Aromatic & Alkyl C-H Stretch 2900 - 3100 Medium-Weak
Amide C=O Stretch 1650 - 1700 Strong
Pyridine Ring C=C & C=N Stretch 1400 - 1600 Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecular structure.

For this compound, with a molecular formula of C₈H₁₁N₃O, the expected exact mass would be approximately 165.0902 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Techniques like electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 166.0975.

Analysis of fragmentation patterns (MS/MS) can further confirm the structure. Common fragmentation pathways for acetamide derivatives include the loss of the acetyl group or cleavage of the amide bond. miamioh.edu Studies on the fragmentation of sugar chains with acetamide groups show that the acetamide functionality can direct fragmentation, often leading to stable ions containing this group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the pyridine ring in this compound.

Aminopyridine derivatives typically exhibit distinct absorption maxima (λ_max). nih.gov For example, a study on 3-aminopyridine (B143674) in HCl solution reported characteristic absorption bands at 249 nm and 317 nm. researchgate.net Another study on various aminopyridine derivatives noted absorption maxima around 270 nm. nih.gov The exact position of λ_max for this compound would be influenced by the electronic effects of the amino, methyl, and acetamido substituents on the pyridine ring's chromophore. The introduction of an electron-donating methyl group can influence fluorescence properties and absorption spectra. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While the specific crystal structure for this compound is not publicly available, analysis of closely related derivatives provides significant insight. For instance, the crystal structure of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-(4-methylpyridin-2-yl)acetamide has been determined. nih.gov In this derivative, the molecule is nearly coplanar, and the crystal packing is dominated by N—H⋯N hydrogen bonds that form centrosymmetric dimers. nih.gov

Another relevant example is N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide , where the acetamide group is twisted out of the phenyl plane by approximately 47° due to steric hindrance from adjacent substituents. researchgate.net Its crystal structure is stabilized by chains of N—H⋯O hydrogen bonds between the amide NH donor and the carbonyl O acceptor of a neighboring molecule. researchgate.net These examples demonstrate the crucial role of the acetamide group in directing the supramolecular assembly through hydrogen bonding.

Interactive Data Table: Example Crystallographic Data for an Aminopyridine Derivative

Parameter Value for 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-(4-methylpyridin-2-yl)acetamide nih.gov
Chemical Formula C₁₄H₁₆N₄OS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.1924 (19)
b (Å) 15.423 (5)
c (Å) 18.121 (6)
β (°) 91.678 (6)
Volume (ų) 1450.5 (9)

Chromatographic Purity and Identity Confirmation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating the target compound from impurities and confirming its identity and purity. chromatographyonline.comnih.gov A validated HPLC method is a cornerstone of quality control.

The development of an HPLC method for this compound would involve optimizing several parameters, including the stationary phase (the column), the mobile phase composition, and the detector. Reversed-phase HPLC (RP-HPLC) is commonly used for compounds of this polarity.

For example, an effective HPLC method for the related compound 4-Amino-2-chloropyridine utilizes a Primesep 100 mixed-mode column with an isocratic mobile phase of 45% acetonitrile (B52724) in water with 0.05% sulfuric acid as a buffer, and UV detection at 200 nm. sielc.com Such a method provides a good starting point for developing a specific protocol for this compound, which would be fine-tuned to achieve optimal separation from potential starting materials, by-products, or degradation products. The identity of the peak can be confirmed by comparing its retention time to that of a certified reference standard.

Interactive Data Table: Example HPLC Method Parameters for an Aminopyridine Derivative

Parameter Method for 4-Amino-2-chloropyridine sielc.com
Column Primesep 100, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile / Water (45/55, v/v) with 0.05% H₂SO₄
Flow Rate 1.0 mL/min
Detection UV at 200 nm

| Method Type | Isocratic |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of this compound and related substances. Its high resolution and sensitivity make it ideal for analyzing non-volatile and thermally labile compounds.

Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar aminopyridine derivatives provide a strong basis for its analysis. For instance, the analysis of aminopyridine isomers, which are potential impurities, is often carried out using reversed-phase HPLC. nih.govgoogle.comresearchgate.net

A typical HPLC method for aminopyridine derivatives would employ a C18 column, which is effective for separating compounds with moderate polarity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like methanol (B129727) or acetonitrile. nih.govmdpi.com The ratio of these components can be adjusted to optimize the separation, with isocratic elution being suitable for simpler mixtures and gradient elution for more complex samples containing a range of impurities. nih.govgoogle.com

Detection is commonly performed using a UV detector, as the pyridine ring system exhibits strong absorbance in the UV region, typically around 280 nm. nih.gov The retention time of this compound would be influenced by its polarity, which is imparted by the amino, acetamido, and methyl groups on the pyridine ring.

Interactive Data Table: Representative HPLC Conditions for Aminopyridine Derivatives

ParameterConditionRationale/Expected Outcome for this compound
Stationary Phase C18 (Octadecylsilyl silica (B1680970) gel), 5 µmGood retention and separation of moderately polar aminopyridine derivatives.
Mobile Phase Phosphate buffer (pH 7.0) : Methanol (90:10, v/v) nih.govThe aqueous buffer controls the ionization of the amino groups, influencing retention. Methanol acts as the organic modifier to elute the compound. The specific ratio would be optimized to achieve a suitable retention time.
Flow Rate 0.5 - 1.0 mL/min nih.govresearchgate.netA standard flow rate to ensure good separation efficiency and reasonable analysis time.
Column Temperature 35 °C nih.govMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 280 nm nih.govThe pyridine ring provides strong UV absorbance for sensitive detection.
Injection Volume 10 µL nih.govA typical volume for analytical HPLC.
Expected Retention -The presence of the polar amino and acetamido groups would likely result in a shorter retention time compared to less polar derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis.

Research Findings:

The direct GC-MS analysis of this compound is challenging due to the presence of the polar amino and amide groups. These functional groups can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization of these active hydrogens is a common strategy. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used method for amines and amides. d-nb.info

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column. The mass spectrometer provides detailed structural information through the fragmentation pattern of the molecule upon electron ionization. For this compound, characteristic fragments would be expected from the cleavage of the acetyl group, the methyl group, and fragmentation of the pyridine ring. The molecular ion peak would confirm the molecular weight of the derivatized compound.

Interactive Data Table: Postulated GC-MS Parameters and Fragmentation for a Derivatized Analog

ParameterCondition/Expected FragmentRationale/Interpretation
Derivatization Silylation (e.g., with BSTFA)To increase volatility and thermal stability by replacing active hydrogens on the amino and acetamido groups with trimethylsilyl (B98337) (TMS) groups.
GC Column DB-5ms or equivalent (non-polar)Good general-purpose column for separating a wide range of derivatized compounds.
Carrier Gas HeliumInert carrier gas commonly used in GC-MS.
Oven Program Temperature gradient (e.g., 100°C to 280°C)To ensure elution of the derivatized compound and any potential impurities with good peak shape.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Expected Molecular Ion [M+TMS]+ or [M+2TMS]+The mass-to-charge ratio of the intact derivatized molecule.
Key Fragments Loss of CH3• (methyl radical), Loss of COCH3• (acetyl radical), Fragments corresponding to the silylated aminopyridine ringThese fragments would be indicative of the different functional groups present in the molecule and would be used for structural confirmation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the presence of impurities, and determining appropriate solvent systems for column chromatography.

Research Findings:

For a polar compound like this compound, a polar stationary phase such as silica gel is typically used. The choice of mobile phase is critical for achieving good separation. A mixture of a relatively non-polar solvent and a more polar solvent is often employed. For aminopyridine derivatives, solvent systems such as ethyl acetate (B1210297)/hexane or dichloromethane/methanol are common. nih.govresearchgate.net The polarity of the mobile phase is adjusted to achieve an optimal retardation factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the pyridine ring is UV-active. researchgate.net Additionally, staining reagents can be used. For instance, a research paper on a complex pyridine derivative reported an Rf value of 0.59 using a mobile phase of ethyl acetate-benzene (2:1) on a silica gel plate. mdpi.com For this compound, the Rf value would be influenced by the polarity of the mobile phase; a more polar mobile phase would result in a higher Rf value.

Interactive Data Table: Illustrative TLC Conditions and Expected Results

ParameterConditionRationale/Expected Outcome
Stationary Phase Silica gel 60 F254A standard polar stationary phase suitable for the separation of polar organic compounds.
Mobile Phase Ethyl acetate : Hexane (e.g., 1:1, v/v) nih.gov or Dichloromethane : Methanol (e.g., 9:1, v/v)The ratio of the solvents is adjusted to control the elution strength. A higher proportion of the more polar solvent (ethyl acetate or methanol) will increase the Rf value.
Development In a closed chamber saturated with the mobile phase vaporEnsures reproducible Rf values by maintaining a constant mobile phase composition.
Visualization UV light (254 nm)The aromatic pyridine ring will absorb UV light, appearing as dark spots on the fluorescent background.
Expected Rf Value ~0.4 - 0.6The polar amino and acetamido groups will cause the compound to be retained on the polar silica gel, but the organic mobile phase will allow it to migrate up the plate. The exact Rf will depend on the mobile phase composition.

Structure Activity Relationship Sar Studies of N 5 Amino 4 Methylpyridin 2 Yl Acetamide Derivatives

Impact of Pyyridine Ring Substitution on Biological Activity

The pyridine (B92270) ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of the resulting derivatives. researchgate.net In the context of N-(5-Amino-4-methylpyridin-2-yl)acetamide, the existing methyl group at the 4-position already impacts the molecule's electronic and steric properties. Further substitutions on the pyridine ring can modulate activity through various mechanisms.

The introduction of different substituents on the pyridine ring can alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its solubility in aqueous environments. sigmaaldrich.com For instance, the addition of small alkyl groups may enhance lipophilicity and interactions with hydrophobic pockets in a target protein. A review of pyridine derivatives has shown that increasing the number of substituents like methoxy (B1213986) (O-CH3) groups can lead to an increase in antiproliferative activity, suggesting that electron-donating groups can be beneficial. rsc.org Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity. rsc.org

In a series of 2-amino-4-methylpyridine (B118599) analogues, it was found that the 6-position is the most tolerant to the introduction of substituents, which could be suitable for modifications like radiolabeling. nih.gov This suggests that for this compound, the 3, 5, and 6-positions are key points for modification to explore the SAR. Studies on 2-aryl-2-(pyridin-2-yl)acetamides have shown that substitutions on the phenyl ring attached to the core structure have a clear impact on anticonvulsant activity, with ortho- and meta-substituents often showing the highest activity. figshare.comresearchgate.net While this is not a direct substitution on the pyridine ring of our core molecule, it highlights the sensitivity of related scaffolds to the electronic and steric nature of substituents.

The table below summarizes the general impact of pyridine ring substitutions on the biological activity of related pyridine-containing compounds, providing a predictive framework for this compound derivatives.

Substitution PositionType of SubstituentGeneral Impact on Biological ActivityReference
4-positionMethyl (existing)Establishes a baseline of lipophilicity and steric bulk. nih.gov
6-positionAlkyl groupsGenerally well-tolerated and can lead to improved potency. nih.gov
Multiple PositionsMethoxy (O-CH3) groupsIncreased number of groups can enhance antiproliferative activity. rsc.org
Various PositionsHalogens (F, Cl, Br)Can decrease antiproliferative activity in some contexts. rsc.org
Various PositionsBulky groupsMay lead to decreased activity due to steric hindrance. rsc.org

Note: The data in this table is derived from studies on analogous pyridine derivatives and serves as a predictive guide for this compound.

Role of the Acetamide (B32628) Moiety in Ligand-Target Interactions

The amide bond of the acetamide group is a key hydrogen bond donor and acceptor. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. frontiersin.org These interactions are fundamental for the specific binding of a ligand to the active site of a protein or enzyme. In many cases, the acetamide group is crucial for anchoring the molecule within the binding pocket. For example, in a series of acetamide-sulfonamide conjugates, the acetamide's nitrogen atom was shown to form a hydrogen bond with key amino acid residues in the target enzyme. sigmaaldrich.com

Furthermore, the acetamide group can influence the rotational freedom of the molecule. The partial double bond character of the C-N bond in the amide group restricts rotation, which can help to lock the molecule into a bioactive conformation. scielo.br This rigidity can be advantageous for binding affinity, as it reduces the entropic penalty upon binding. The acetamide scaffold has been identified in various drug design efforts as providing a key structural element with two nitrogen atoms acting as hydrogen-bond donors situated between larger hydrophobic groups. nih.gov

The table below outlines the key roles of the acetamide moiety in ligand-target interactions.

Feature of Acetamide MoietyRole in Ligand-Target InteractionReference
Amide N-HHydrogen bond donor, anchoring the ligand in the active site. sigmaaldrich.comfrontiersin.org
Carbonyl C=OHydrogen bond acceptor, forming specific interactions with target residues. frontiersin.org
Planar Amide BondRestricts rotation, helping to maintain a bioactive conformation. scielo.br
Overall MoietyContributes to the molecule's polarity and solubility. nih.govmdpi.com

Influence of Amino Group Position and Substitution on Efficacy

The position and substitution of the amino group on the pyridine ring are critical determinants of the biological efficacy of aminopyridine derivatives. frontiersin.org In this compound, the amino group is at the 5-position. The basicity of this amino group, as well as its ability to act as a hydrogen bond donor, can be modulated by its position and by the introduction of substituents.

The position of the amino group on the pyridine ring affects its pKa and, consequently, its ionization state at physiological pH. frontiersin.org This is important for interactions with charged residues in the target's active site. A review on aminopyridines highlights that these compounds exist in three isomeric forms (2-amino, 3-amino, and 4-aminopyridine), each with distinct pharmacological activities. frontiersin.org In some cases, the introduction of an amino group can have a significant impact on activity. For instance, in a study of pyridine derivatives, the introduction of NH2 groups was found to have an inverse effect on activity depending on the presence of other ring systems. rsc.org

Substitution on the amino group itself can also dramatically alter the biological profile of the molecule. For example, converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, will change its hydrogen bonding capacity, lipophilicity, and steric profile. In a study of aminopyridine derivatives as nitric oxide synthase inhibitors, the 2-aminopyridine (B139424) scaffold was found to be crucial for key anchoring interactions with the enzyme's active site. nih.gov

The following table summarizes the influence of the amino group's position and substitution on the efficacy of aminopyridine derivatives.

ModificationImpact on EfficacyReference
Position of Amino GroupAlters pKa and interaction with charged residues. frontiersin.org
Substitution on Amino Group (e.g., alkylation)Changes hydrogen bonding capacity and steric interactions. rsc.org
Conversion to Amide/SulfonamideModifies electronic properties and introduces new interaction points. sigmaaldrich.com
Presence of Amino GroupCan be crucial for anchoring the molecule in the target's active site. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is a key factor in its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt, and to determine which of these is the "bioactive conformation" responsible for its biological activity. scielo.br

Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the stable conformations of a molecule. scielo.br For example, a study on N-benzyl-N-(furan-2-ylmethyl)acetamide revealed the presence of a hindered rotational equilibrium, leading to distinct cis and trans rotamers. scielo.br A similar equilibrium could exist for this compound, influencing its interaction with a target.

The bioactive conformation is the specific 3D arrangement that the molecule adopts when it binds to its target. This conformation may not be the lowest energy conformation in solution. X-ray crystallography of ligand-protein complexes is the most direct way to determine the bioactive conformation. In the absence of such data, computational docking studies can be used to predict how the molecule might fit into the active site of a target protein and which conformation is most favorable for binding. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. researchgate.net Identifying the key pharmacophoric features of a class of compounds is essential for designing new, more potent analogs and for virtual screening of compound libraries. frontiersin.orgnih.gov

For derivatives of this compound, the key pharmacophoric features can be inferred from its structure and from studies of related molecules. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor: The amino group at the 5-position and the N-H of the acetamide group. sigmaaldrich.comrsc.org

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the acetamide group. frontiersin.org

An aromatic ring: The pyridine ring, which can engage in π-π stacking or other aromatic interactions. sigmaaldrich.com

A hydrophobic feature: The methyl group at the 4-position. nih.gov

Pharmacophore models can be generated based on a set of active compounds or from the structure of a ligand-protein complex. researchgate.netnih.gov These models can then be used to search for new compounds that match the required features. For example, a pharmacophore-based search for dopamine (B1211576) transporter inhibitors identified simple substituted pyridines as a novel class of inhibitors. derpharmachemica.comacs.org

The table below outlines the likely pharmacophoric features of this compound derivatives.

Pharmacophoric FeatureCorresponding Structural ElementPotential InteractionReference
Hydrogen Bond Donor5-Amino group, Acetamide N-HInteraction with electron-rich residues (e.g., Asp, Glu, carbonyl backbone). sigmaaldrich.comrsc.org
Hydrogen Bond AcceptorPyridine Nitrogen, Acetamide C=OInteraction with hydrogen bond donor residues (e.g., Ser, Thr, Asn, Gln). frontiersin.org
Aromatic RingPyridine Ringπ-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). sigmaaldrich.com
Hydrophobic Group4-Methyl groupInteraction with hydrophobic pockets in the target protein. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical Investigations

Quantum mechanical methods are employed to study the intrinsic properties of a molecule at the electronic level. These calculations provide fundamental information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary quantum tool for assessing the electronic structure of molecules, including pyridine (B92270) derivatives. niscair.res.innih.gov This method is used to investigate the optimized geometry, electronic properties, and thermodynamic stability of compounds like N-(5-Amino-4-methylpyridin-2-yl)acetamide. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscair.res.innih.govijcce.ac.ir

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orggkyj-aes-20963246.com A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. Studies on related aminopyridine and pyridine derivatives show that DFT is routinely used to calculate these and other quantum chemical descriptors, which help in understanding the molecule's potential biological activity. ijcce.ac.irscirp.org For instance, analysis of various pyridine derivatives reveals that global reactivity descriptors derived from DFT can be correlated with biological properties. nih.gov

While specific DFT data for this compound is not widely published, the established methodologies applied to similar structures provide a clear framework for its analysis. The table below lists typical parameters obtained from DFT studies on related pyridine compounds.

Quantum Chemical ParameterDescriptionTypical Application in Pyridine Derivatives
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron. gkyj-aes-20963246.com
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron. gkyj-aes-20963246.com
Energy Gap (ΔE) Difference between ELUMO and EHOMOCorrelates with chemical reactivity and stability. scirp.org
Dipole Moment (µ) Measure of the net molecular polarityInfluences solubility and binding interactions. researchgate.net
Global Hardness (η) Resistance to change in electron distributionA measure of molecular stability. scirp.org
Electronegativity (χ) Power of an atom to attract electronsHelps in understanding charge distribution. scirp.org

Ab-initio calculations, of which DFT is a prominent class, are used to compute various molecular properties from first principles, without reliance on empirical data. These methods can predict optimized geometries, including bond lengths and angles, as well as vibrational frequencies that can be compared with experimental FT-IR spectra. niscair.res.inresearchgate.net For pyridine derivatives, such calculations are essential for confirming the molecular structure and understanding its conformational possibilities. niscair.res.in

Investigations into related molecules, such as polynitro-bridged pyridine derivatives, have utilized DFT at the B3LYP/6-31G(d) level to systemically study their properties, including heats of formation. researchgate.net Although specific ab-initio studies focusing solely on this compound are not prominent in the literature, the computational techniques are well-established for this class of compounds. dntb.gov.uaacs.orgmdpi.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is instrumental in structure-based drug design. For this compound, a metabolite of Dasatinib, docking studies would typically investigate its interaction with the same kinase targets as the parent drug, such as ABL, SRC, and SIK2. nih.govacs.org

The following table summarizes representative docking results for the parent compound, Dasatinib, against several of its known kinase targets.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues (Example)
SRC Not specified≤ -5.0Not specified nih.gov
EGFR Not specified≤ -5.0Not specified nih.gov
SIK2 Homology ModelNot specifiedNot specified acs.org
ABL Kinase Not specifiedNot specifiedNot specified nih.gov

Molecular Dynamics Simulations for Binding Mode Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. acs.org MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked pose, the flexibility of the protein, and the detailed energetic contributions to binding. acs.org

For a ligand-protein complex, an MD simulation can reveal how the binding pocket and the ligand itself adjust to achieve an optimal fit. This technique was used to investigate the binding of Dasatinib to the SIK2 kinase, complementing the initial docking results. acs.org By calculating the binding free energy over the course of the simulation, often using methods like Molecular Mechanics Generalized Born Surface Area (MM/GBSA), researchers can obtain a more accurate prediction of binding affinity. acs.org Such an approach would be invaluable for analyzing the binding mode of this compound, determining the stability of its interactions with kinase targets and identifying key residues that maintain the binding over time.

In Silico Prediction of Pharmacokinetic Properties

In silico methods are increasingly used in the early stages of drug discovery to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. researchgate.netresearchgate.netnumberanalytics.com These predictions help to identify compounds with potentially poor pharmacokinetic profiles, reducing the likelihood of late-stage failures. researchgate.net

Computational models, including Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) models, are used to forecast a wide range of ADME parameters. numberanalytics.com For this compound, predicting its ADME profile is crucial for understanding its behavior as a metabolite of Dasatinib. nih.gov These predictions can clarify its potential for absorption, its distribution throughout the body, its metabolic stability, and its route of excretion. numberanalytics.com Recent advances in machine learning have further improved the accuracy of these predictions, using algorithms like Gradient Boosting Decision Trees and deep learning on large datasets. github.com

The table below outlines key ADME parameters that are commonly predicted using in silico tools.

ADME ParameterDescriptionImportance in Drug Development
Aqueous Solubility The maximum concentration of a compound in water.Affects absorption and formulation. numberanalytics.com
Lipophilicity (logP) The partition coefficient between octanol (B41247) and water.Influences permeability, solubility, and metabolism. researchgate.net
Permeability (Caco-2) Rate of passage through intestinal epithelial cells.Predicts oral absorption. numberanalytics.com
Plasma Protein Binding (PPB) The extent to which a drug binds to proteins in the blood.Affects distribution and the free drug concentration. github.com
Blood-Brain Barrier (BBB) Permeability The ability to cross into the central nervous system.Determines CNS effects or side effects. researchgate.net
CYP450 Inhibition/Metabolism Interaction with key metabolic enzymes.Predicts drug-drug interactions and metabolic clearance. nih.gov

Drug-Likeness and Oral Bioavailability Assessment

The evaluation of a compound's potential as an orally administered drug is a critical step in the drug discovery process. This assessment often involves computational, or in silico, methods that predict the pharmacokinetic properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME). A key aspect of this early-stage analysis is the determination of "drug-likeness," a qualitative concept used to gauge a compound's similarity to known drugs, particularly concerning its potential for good oral bioavailability.

One of the most widely recognized guidelines for predicting drug-likeness is Lipinski's Rule of Five. This rule establishes a set of simple physicochemical parameter thresholds that are commonly met by orally active drugs. According to Lipinski's rule, a compound is more likely to be orally bioavailable if it adheres to the following criteria:

A molecular weight of less than 500 Daltons.

A logarithm of the octanol-water partition coefficient (log P), a measure of lipophilicity, not exceeding 5.

No more than 5 hydrogen bond donors (the sum of all nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

Compounds that comply with these guidelines are considered to have a higher probability of successful development as oral medications.

For the specific compound This compound , computational analysis of its molecular properties is essential to predict its drug-likeness and potential for oral bioavailability. The calculated physicochemical properties for this compound are presented in the following table.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Lipinski's Rule of Five Compliance
Molecular Weight 165.20 g/mol Yes (< 500)
XlogP3 0.8 Yes (< 5)
Hydrogen Bond Donor Count 2 Yes (≤ 5)
Hydrogen Bond Acceptor Count 4 Yes (≤ 10)
Rotatable Bond Count 1 -

Data sourced from PubChem CID 139031154.

Based on the predicted values, This compound fully complies with all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 Dalton threshold, suggesting it is small enough to be readily absorbed. The predicted log P value of 0.8 indicates a favorable balance between hydrophilicity and lipophilicity, which is crucial for both dissolution in the aqueous environment of the gastrointestinal tract and permeation across lipid-based cell membranes. Furthermore, the number of hydrogen bond donors and acceptors are within the prescribed limits, which is important for minimizing the desolvation penalty upon membrane crossing.

The number of rotatable bonds, another parameter often considered in drug-likeness assessment (though not part of the original Rule of Five), is only one. A lower number of rotatable bonds (generally ≤ 10) is associated with better oral bioavailability, as it reduces conformational flexibility and the associated entropic penalty upon binding to a target.

Biological Activities and Pharmacological Mechanisms of Action

Anti-inflammatory and Immunomodulatory Potentials

The potential of N-(5-Amino-4-methylpyridin-2-yl)acetamide and its related compounds to modulate the inflammatory cascade is a significant area of investigation. This section explores its putative mechanisms of action, including enzyme inhibition and modulation of inflammatory signaling molecules.

Cyclooxygenase (COX) Enzyme Inhibition

There is currently no direct scientific evidence available to suggest that this compound exhibits inhibitory activity against Cyclooxygenase (COX) enzymes. The role of this specific compound in the arachidonic acid pathway, mediated by COX-1 and COX-2, remains to be elucidated through future research.

Nitric Oxide Synthase (NOS) Isoform Modulation (iNOS, nNOS, eNOS)

While direct studies on this compound are lacking, research on structurally related 2-amino-4-methylpyridine (B118599) analogues has demonstrated inhibitory effects on inducible Nitric Oxide Synthase (iNOS). nih.govnih.govwustl.edu A series of position-6 substituted 2-amino-4-methylpyridine analogues were synthesized and identified as potential inhibitors of iNOS. nih.govnih.govwustl.edu The overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. nih.gov The ability of these analogues to inhibit iNOS suggests that the 2-amino-4-methylpyridine scaffold, a core component of this compound, may contribute to the modulation of NOS isoforms. However, specific studies are required to confirm if this compound itself shares this inhibitory activity and to determine its selectivity towards iNOS over the constitutive isoforms, nNOS and eNOS.

Table 1: iNOS Inhibition by 2-Amino-4-methylpyridine Analogues

Compound ID Structure iNOS Inhibitory Activity Reference
9 6-(2-Fluoropropyl)-4-methylpyridin-2-amine Identified as a potential iNOS inhibitor for PET imaging. nih.govnih.govwustl.edu
18 6-(3-Fluoropropyl)-4-methylpyridin-2-amine Identified as a potential iNOS inhibitor for PET imaging. nih.govnih.govwustl.edu
20 6-(4-Fluorobutyl)-4-methylpyridin-2-amine Identified as a potential iNOS inhibitor for PET imaging. nih.govnih.govwustl.edu

Lipoxygenase (LOX) Inhibition

To date, there are no published studies that have investigated the direct inhibitory effects of this compound on Lipoxygenase (LOX) enzymes. The potential of this compound to interfere with the biosynthesis of leukotrienes and other inflammatory mediators via the LOX pathway is an area that warrants future investigation.

Modulation of Pro-inflammatory Mediators

Research on analogues of this compound has provided insights into the potential modulation of pro-inflammatory mediators. Specifically, studies on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net These compounds have been shown to inhibit the adhesion of monocytes to colon epithelial cells, a process triggered by the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net One of the most potent analogues, compound 2-19 , exhibited superior inhibitory activity against both TNF-α and IL-6 induced cell adhesion compared to the Janus kinase (JAK) inhibitor tofacitinib (B832). nih.gov The parent compound of this series also showed notable inhibitory activity. nih.gov These findings suggest that compounds with a similar pyridin-2-yl)acetamide scaffold may possess the ability to suppress key pro-inflammatory cytokines, although direct evidence for this compound is still needed.

Table 2: Inhibition of Pro-inflammatory Cytokine-Induced Cell Adhesion by N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogues

Compound Target Activity Reference
Parent Compound 1 TNF-α and IL-6 induced monocyte adhesion Inhibitory activity similar to tofacitinib at 1 µM. nih.gov
Analogue 2-19 TNF-α and IL-6 induced monocyte adhesion Showed much better inhibitory activity than tofacitinib. nih.gov

Anticancer and Antiprotozoal Activities

The potential of this compound as an agent against cancer and protozoal infections is an emerging area of interest, primarily driven by the known activities of related heterocyclic compounds.

Inhibition of Cell Proliferation

Currently, there is a lack of direct scientific literature demonstrating the ability of this compound to inhibit cell proliferation in the context of cancer or protozoal diseases. While various acetamide (B32628) and pyridine (B92270) derivatives have been investigated for their cytotoxic and antiproliferative effects against different cancer cell lines, no specific data is available for the title compound. nih.govnih.govijcce.ac.irmspsss.org.uaresearchgate.net Studies on other heterocyclic structures have shown that they can induce apoptosis and cell cycle arrest in cancer cells. nih.gov For instance, certain acridinyl amino acid derivatives have been reported to be effective against lung cancer cell lines. nih.gov However, due to significant structural differences, these findings cannot be directly extrapolated to this compound. Further research is necessary to evaluate its specific effects on cell proliferation and to determine if it holds any promise as an anticancer or antiprotozoal agent.

Similarly, while some chloroquinoline-acetamide hybrids have shown promising in vitro antiprotozoal activity against E. histolytica and P. falciparum, there is no evidence to link this compound to such activities. rsc.org

Targeting Specific Kinase Pathways (e.g., ALK5, ALK4, p38α MAP kinase)

A comprehensive search of scientific literature did not yield any studies investigating the activity of this compound as an inhibitor or modulator of the kinase pathways involving Activin receptor-like kinase 5 (ALK5), Activin receptor-like kinase 4 (ALK4), or p38 mitogen-activated protein kinase (p38α MAP kinase). Consequently, there is no available data, such as IC50 or Ki values, to report on its potential effects on these specific targets.

Interference with Nucleotide Binding by Ras-related GTPases

There is currently no available research in published scientific literature that describes or evaluates the potential for this compound to interfere with the nucleotide-binding process of Ras-related GTPases.

Antiviral and Antibacterial Properties

Investigations into the potential antiviral or antibacterial properties of this compound have not been reported in the accessible scientific literature. There are no documented studies detailing its spectrum of activity, minimum inhibitory concentrations (MIC), or mechanism of action against any viral or bacterial strains.

Anticonvulsant Activity

While direct studies on the anticonvulsant properties of this compound are not extensively documented in publicly available research, the broader class of acetamide derivatives has demonstrated significant potential in preclinical epilepsy models. Research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the core acetamide structure, has shown activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.gov The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold. nih.gov

In studies on various N-phenylacetamide analogues, anticonvulsant activity was found to be closely linked to the nature of substituents on the anilide moiety. nih.gov For instance, some derivatives showed protection against MES-induced seizures, indicating a potential mechanism related to the prevention of seizure spread. nih.gov Furthermore, certain acetamide derivatives have shown efficacy in the 6-Hz psychomotor seizure model, which is recognized as a model for therapy-resistant partial seizures. nih.govmdpi.com The anticonvulsant effects of some of these related compounds are thought to be mediated through interaction with neuronal voltage-sensitive sodium channels. nih.govmdpi.com

Compound Class Preclinical Model Observed Activity Potential Mechanism
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMaximal Electroshock (MES)Protection against tonic-clonic seizures nih.govModulation of voltage-sensitive sodium channels nih.govmdpi.com
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesSubcutaneous Pentylenetetrazole (scPTZ)Increased seizure threshold nih.govnih.govNot fully elucidated
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives6-Hz Psychomotor SeizureEfficacy against therapy-resistant partial seizures mdpi.comInteraction with voltage-gated sodium and L-type calcium channels mdpi.com

Antimalarial Activity, including PfATP4 Targeting

A significant body of research points to the potent antimalarial activity of N-acetamide derivatives, with a primary mechanism of action involving the inhibition of the Plasmodium falciparum cation-transporting ATPase4 (PfATP4). nih.govnih.govacs.org PfATP4 is a crucial ion pump located on the plasma membrane of the malaria parasite, responsible for maintaining low cytosolic Na+ concentrations by exporting sodium ions. acs.orgnih.gov Its absence in mammals makes it an attractive and specific drug target. acs.org

Inhibition of PfATP4 by acetamide-containing compounds leads to a disruption of Na+ homeostasis within the parasite, causing a rapid influx of sodium ions and subsequent parasite death. nih.govnih.gov This mechanism has been validated through several experimental approaches. Whole-genome sequencing of parasite populations resistant to N-acetamide indole (B1671886) analogs revealed mutations in the pfatp4 gene. acs.org Furthermore, these resistant parasites showed reduced susceptibility to other known PfATP4 inhibitors. acs.org

The functional consequence of PfATP4 inhibition extends to critical life cycle stages of the parasite. Studies have demonstrated that PfATP4 inhibitors block the transition from the schizont to the ring stage by primarily inhibiting parasite egress from the host red blood cell, rather than invasion of new cells. nih.gov This egress inhibition is linked to the blockade of protein kinase G activation, a key step in the egress signaling cascade. nih.gov

Compound Class Target Mechanism of Action Biological Outcome
N-acetamide indolesPfATP4 acs.orgInhibition of Na+-dependent ATPase activity acs.orgDisruption of Na+ homeostasis, parasite death nih.govnih.gov
Spiroindolones (PfATP4 inhibitors)PfATP4 nih.govInhibition of Na+ extrusion nih.govIncrease in parasite's intracellular Na+ content nih.gov
Various PfATP4 inhibitorsPfATP4 nih.govBlockade of protein kinase G activation nih.govInhibition of parasite egress from host red blood cells nih.gov

Ligand Binding Studies to Specific Receptors (e.g., Adenosine (B11128) A1 Receptors)

Direct ligand binding studies of this compound to adenosine A1 receptors (A1AR) are not prominently featured in the reviewed literature. However, research on structurally related aminopyridine derivatives provides valuable insights into the potential for interaction with this receptor class. Adenosine receptors, particularly the A1 subtype, are G protein-coupled receptors that play a significant role in neuroprotection and are considered therapeutic targets for conditions like epilepsy. nih.gov

Studies on a series of amino-3,5-dicyanopyridines have demonstrated high affinity for rat A1AR. nih.gov These findings suggest that the aminopyridine scaffold is a viable pharmacophore for A1AR binding. The affinity of these compounds was influenced by substitutions on the pyridine ring, with certain aryl substitutions leading to high-affinity binding in the nanomolar range. nih.gov For example, the introduction of a nitrogen atom in a methylpyridine substituent appeared to positively influence A1AR affinity when compared to a methylbenzene substituent. nih.gov

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In such assays, a radiolabeled ligand with known high affinity for the receptor is used in competition with the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. ed.ac.uk

Modulation of Cellular Processes and Signaling Pathways

While direct studies on this compound's effect on specific cellular processes are limited, research on analogous compounds, such as 5-amino-1-methylquinolinium (B14899983) (5-amino-1MQ), a known inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), offers a potential framework for its cellular activities. nih.govamazing-meds.com NNMT is a cytosolic enzyme that plays a role in cellular metabolism and energy homeostasis. amazing-meds.com

Inhibition of NNMT by small molecules like 5-amino-1MQ has been shown to modulate several key cellular pathways:

Energy Metabolism: By inhibiting NNMT, these compounds can increase the levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular energy production. amazing-meds.comnih.gov This can lead to an increase in cellular energy expenditure and a shift towards fat oxidation over storage. nih.gov

SIRT1 Activation: The increase in NAD+ levels can activate sirtuin 1 (SIRT1), a protein that plays a crucial role in regulating metabolism, stress resistance, and cellular longevity. nih.gov

Anti-inflammatory Effects: Some NNMT inhibitors have demonstrated anti-inflammatory properties by reducing the production and release of pro-inflammatory molecules. genemedics.com

A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues, which are structurally similar to the compound of interest, showed inhibitory activity against tumor necrosis factor-alpha (TNF-α)- and interleukin-6 (IL-6)-induced adhesion of monocytes to colon epithelial cells, suggesting a role in modulating inflammatory signaling pathways. nih.gov

In Vitro Biological Evaluation Methodologies

The biological activities of compounds like this compound are typically characterized using a variety of in vitro assays. These methods provide crucial information on the compound's potency, selectivity, and mechanism of action at the cellular and molecular level.

Cell-based assays are fundamental for assessing the effect of a compound on living cells. Common assays include:

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov It is often used to determine the concentration range at which a compound may exert its biological effects without causing significant cell death. nih.gov

Reporter Gene Assays: These assays are used to study the regulation of gene expression. For instance, a split-luciferase complementation assay can be used to monitor protein-protein interactions, such as the recruitment of β-arrestin 2 to the adenosine A1 receptor upon agonist stimulation. frontiersin.org

Functional Assays: These assays measure a specific cellular response. An example is the measurement of intracellular cyclic AMP (cAMP) levels to determine the functional consequence of receptor activation, such as the inhibition of adenylyl cyclase by A1AR agonists. frontiersin.org Another example is the Systematic Intracellular Motif Binding Analysis (SIMBA), a yeast-based functional assay for measuring the binding of protein domains to peptide sequences. biorxiv.org

Enzymatic inhibition assays are crucial for identifying and characterizing compounds that act by inhibiting specific enzymes. The general principle involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitory compound.

Direct Enzyme Activity Measurement: For enzymes like PfATP4, activity can be assessed by measuring the amount of inorganic phosphate (B84403) (Pi) produced from ATP hydrolysis in the presence of the enzyme's substrate (e.g., Na+). The inhibitory effect of a compound is determined by the reduction in Pi production. nih.gov

Fluorometric Assays: These assays use a fluorogenic substrate that becomes fluorescent upon enzymatic modification. For example, a fluorometric assay can be used to measure the activity of SIRT-1, where the deacetylation of a peptide substrate by SIRT-1 leads to the release of a fluorophore. nih.gov

Radioligand Binding Assays: As mentioned in section 6.7, these assays are a form of competitive binding assay used to determine the affinity of a ligand for a receptor by measuring its ability to displace a known radiolabeled ligand. ed.ac.uk

Preclinical In-Vivo Pharmacological Evaluation Methodologies

The preclinical in vivo assessment of this compound, a compound identified within the broader class of aminopyridine derivatives, is primarily guided by its potential therapeutic applications in neurodegenerative disorders. While specific published in vivo studies for this exact molecule are not extensively available in public-domain scientific literature, the evaluation would follow established and rigorous methodologies used for compounds targeting conditions such as Alzheimer's disease and Parkinson's disease. These methodologies are designed to assess the compound's efficacy in animal models that replicate key aspects of human pathology.

The evaluation process typically involves the use of transgenic or toxin-induced animal models that develop progressive, age-dependent neuropathology and associated cognitive or motor deficits. The primary goal is to determine if the test compound can prevent, delay, or reverse these pathological features.

Transgenic Mouse Models of Tauopathy and Amyloidopathy:

Given that related aminopyridine derivatives are investigated for modulating pathways associated with neurofibrillary tangles (tauopathy) and amyloid plaques (amyloidopathy), transgenic mouse models are central to in vivo evaluation.

Models of Tauopathy: Mice engineered to overexpress mutant human tau protein, such as the P301S or P301L models, are commonly used. These animals develop hyperphosphorylated tau aggregates, neurofibrillary tangles, and subsequent neuronal loss and cognitive impairment, mimicking aspects of Alzheimer's disease and other tauopathies.

Models of Amyloid-Beta Pathology: Models like the 5XFAD or APP/PS1 transgenic mice are used to assess the impact on amyloid-beta (Aβ) plaque formation. These mice express multiple human genes with mutations linked to familial Alzheimer's disease, leading to the accumulation of Aβ plaques and related cognitive deficits.

Behavioral Assessments:

A critical component of the in vivo evaluation is a battery of behavioral tests to measure cognitive and motor functions. These tests are performed at baseline and at various time points throughout the study to assess the therapeutic potential of the compound.

Cognitive Function:

Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and key metrics include the time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial.

Y-Maze and Novel Object Recognition: These tests evaluate short-term and working memory based on the innate tendency of rodents to explore novel environments or objects.

Motor Function:

For compounds potentially targeting Parkinson's disease, motor function tests are crucial. These may include the rotarod test to assess motor coordination and balance, and the cylinder test to measure forelimb asymmetry and deficits.

Post-Mortem Tissue Analysis:

Following the completion of behavioral testing, animals are euthanized, and brain tissue is collected for detailed biochemical and immunohistochemical analysis. This step is essential to correlate any observed functional improvements with changes in underlying brain pathology.

Immunohistochemistry (IHC): Brain sections are stained with specific antibodies to quantify the burden of key pathological markers. This includes measuring the density and area of Aβ plaques (using antibodies like 6E10) and the levels of hyperphosphorylated tau (using antibodies like AT8).

Biochemical Analysis: Techniques such as Western blotting or ELISA are used to measure the levels of soluble and insoluble Aβ and tau proteins in brain homogenates. This provides a quantitative measure of the compound's effect on the biochemical pathways driving the pathology.

The table below illustrates the type of data that would be generated from a hypothetical preclinical in vivo study of this compound in a transgenic mouse model of Alzheimer's disease.

Table 1: Illustrative Data from a Hypothetical In Vivo Study in 5XFAD Mice

Assessment ParameterMetricVehicle Control GroupThis compound Group
Cognitive Function (Morris Water Maze)Escape Latency (seconds)45.2 ± 5.128.7 ± 4.5
Time in Target Quadrant (%)28.1 ± 3.245.9 ± 4.1
Brain Pathology (Immunohistochemistry)Aβ Plaque Load (% Area)12.5 ± 1.87.1 ± 1.2
Phospho-Tau (AT8+ cells/mm²)150.4 ± 15.795.3 ± 12.9

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd Profile

Oral Bioavailability Studies

Oral bioavailability is a critical parameter in drug development, determining the fraction of an orally administered drug that reaches systemic circulation unchanged. Studies to determine this for a compound like N-(5-Amino-4-methylpyridin-2-yl)acetamide would typically involve administering the compound to animal models (e.g., rats, mice) via both oral (PO) and intravenous (IV) routes. Blood samples would be collected at various time points and the concentration of the compound would be measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

The resulting data would be presented in a table format, as shown hypothetically below:

Table 1: Hypothetical Oral Bioavailability Parameters

Parameter Value
Dose (PO) Data not available
Dose (IV) Data not available
AUC (PO) Data not available
AUC (IV) Data not available
Bioavailability (F%) Data not available

AUC: Area under the concentration-time curve

Systemic Exposure and Distribution Analysis

Analysis of systemic exposure involves characterizing the concentration-time profile of a compound in the plasma after administration. Key parameters include the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the curve (AUC). Tissue distribution studies would investigate the extent to which the compound distributes into various tissues and organs from the bloodstream. This is often assessed using techniques like quantitative whole-body autoradiography or by direct measurement of compound concentrations in tissue homogenates.

A representative data table for systemic exposure is as follows:

Table 2: Hypothetical Systemic Exposure Parameters

Parameter Value
Cmax Data not available
Tmax Data not available
AUC (0-t) Data not available

Metabolic Stability and Metabolite Identification (e.g., Liver Microsome, S9 Fraction)

Metabolic stability assays are crucial for predicting the in vivo clearance of a compound. springernature.combioivt.comwuxiapptec.comevotec.comthermofisher.com These in vitro assays typically utilize liver fractions, such as microsomes or S9 fractions, which contain key drug-metabolizing enzymes. springernature.combioivt.comwuxiapptec.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. bioivt.comwuxiapptec.com Subsequent metabolite identification studies would aim to characterize the chemical structures of any metabolites formed.

A summary of potential metabolic stability findings would be presented as follows:

Table 3: Hypothetical Metabolic Stability Data

Test System Parameter Value
Liver Microsomes Half-life (t1/2) Data not available
Intrinsic Clearance (CLint) Data not available
S9 Fraction Half-life (t1/2) Data not available

Binding Affinity and Receptor Occupancy Studies

Binding affinity studies are conducted to determine how strongly a compound binds to its biological target. nih.gov This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Receptor occupancy studies, often performed in vivo using techniques like positron emission tomography (PET), measure the percentage of target receptors that are bound by the drug at therapeutic concentrations.

Hypothetical binding affinity data is shown below:

Table 4: Hypothetical Binding Affinity Data

Target Receptor Binding Affinity (Ki)

Correlation between Pharmacokinetics and Pharmacodynamics

The ultimate goal of PK/PD modeling is to establish a relationship between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). This correlation helps in understanding the time course of drug action and in predicting efficacious dosing regimens. This would involve measuring a specific pharmacodynamic endpoint (e.g., enzyme inhibition, biomarker modulation) at various time points and correlating it with the corresponding plasma concentrations of this compound.

Design, Synthesis, and Evaluation of N 5 Amino 4 Methylpyridin 2 Yl Acetamide Derivatives for Specific Therapeutic Aims

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design is a targeted approach that leverages the understanding of a biological target's structure and mechanism to create more effective and selective drug candidates. For derivatives of N-(5-Amino-4-methylpyridin-2-yl)acetamide, a combination of in silico and structure-based design strategies is employed to guide molecular modifications.

In silico-guided rational drug design utilizes computational methods to predict the interaction between a ligand and its target protein. nih.gov Techniques such as molecular docking and molecular dynamics simulations are instrumental. For instance, docking experiments can predict the binding orientation of a derivative within the active site of a target enzyme, highlighting key interactions like hydrogen bonds and hydrophobic contacts. nih.gov This analysis allows medicinal chemists to prioritize modifications that are most likely to improve binding affinity. nih.govnih.gov As an example of this approach, molecular modeling has been used to guide the introduction of specific chemical groups, such as a lipophilic iodine atom or a flat pyridine (B92270) ring, onto a scaffold to enhance interactions with hydrophobic residues like leucine (B10760876) and phenylalanine in a target's binding pocket. nih.gov

Structure-based drug design relies on the three-dimensional structural information of the target, often obtained through X-ray crystallography. ijper.org By examining the crystal structure of a target protein in complex with a lead compound, researchers can precisely identify which parts of the molecule are essential for binding and which can be modified. This information is crucial for designing new analogs with an improved fit and enhanced inhibitory activity. ijper.orgmdpi.com These design strategies aim to optimize the pharmacological profile of the lead compound, potentially leading to a significant boost in potency. nih.gov The ultimate goal is to develop molecules with high efficacy and selectivity for their intended biological target, minimizing off-target effects. nih.gov

Synthesis of Novel Analogs with Modified Pyridine Ring Substitutions

The pyridine ring is a core component of the this compound scaffold and a key site for synthetic modification. Altering the substituents on this ring can significantly impact the molecule's steric and electronic properties, thereby influencing its biological activity.

A common strategy involves the synthesis of analogues with substitutions at various positions of the 2-aminopyridine (B139424) core. For example, a series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized with various substituents at the 6-position to explore their potential as inhibitors for specific enzymes like inducible nitric oxide synthase (iNOS). nih.gov The synthesis often begins with a protected 2-amino-4-methylpyridine, which is then lithiated and reacted with various electrophiles to introduce new functional groups. nih.gov

Another approach explores the impact of the substituent's position on the pyridine ring. Studies on related pyridinyl guanidine (B92328) derivatives have shown that moving a phenyl group from position 6 to positions 3, 4, or 5 can lead to a complete loss of activity, highlighting the critical role of substituent placement for biological function. mdpi.com

The table below details examples of synthesized analogs with modifications on the pyridine ring, based on a general 2-amino-4-methylpyridine scaffold.

Compound IDModification on Pyridine RingSynthetic PrecursorTherapeutic Goal/Target
Analog 16-(2-Fluoropropyl) group2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-6-(prop-1-en-2-yl)pyridineiNOS Inhibition nih.gov
Analog 26-(2-Hydroxypropyl) group2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-6-(prop-1-en-2-yl)pyridineiNOS Inhibition nih.gov
Analog 36-(2-Methoxypropyl) group1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-oliNOS Inhibition nih.gov
Analog 4Phenyl group shifted to position 5N/AMSK1 Inhibition mdpi.com
Analog 5Phenyl group shifted to position 4N/AMSK1 Inhibition mdpi.com

Exploration of Different Acetamide (B32628) Substituents

Research into various acetamide derivatives has demonstrated the importance of these substitutions. For example, in a series of substituted acetamides designed as butyrylcholinesterase (BChE) inhibitors, the number and position of methyl groups on an associated aromatic ring were found to be crucial for inhibitory activity. nih.gov Increasing the number of methyl groups from one to three enhanced potency, suggesting that these groups engage in favorable interactions within the enzyme's active site. nih.gov Conversely, removing a methyl group from the amide nitrogen led to a significant decrease in activity, indicating its vital role in maintaining an active conformation. nih.gov

Similarly, the exploration of aurone (B1235358) derivatives bearing acetamido and amino groups has shown that these functionalities are key for antimicrobial activity. nih.gov The systematic synthesis and evaluation of N-phenyl-2-(phenyl-amino) acetamide derivatives have also been pursued to develop potent anticoagulant agents by inhibiting Factor VIIa. ijper.org These studies collectively underscore that even minor changes to the acetamide portion of a molecule can have profound effects on its biological profile.

The following table summarizes findings from SAR studies on various acetamide-containing compounds.

Compound SeriesAcetamide ModificationEffect on ActivityTarget
Substituted AcetamidesIncreased number of methyl groups on adjacent phenyl ringIncreased inhibitory potency nih.govButyrylcholinesterase (BChE) nih.gov
Substituted AcetamidesRemoval of N-methyl groupSignificantly decreased inhibitory activity nih.govButyrylcholinesterase (BChE) nih.gov
1,3-Thiazole DerivativesOrtho-chloro substitution on phenyl ring of phenylacetamideMost active derivative against HeLa cells ijcce.ac.irAnticancer ijcce.ac.ir
Amino and AcetamidoauronesAcetamido group at position 5 of the A-ringKey for antimicrobial activity nih.govAntimicrobial nih.gov

Development of Hybrid Molecules Incorporating Other Pharmacophores

Molecular hybridization is an innovative drug design strategy that involves covalently linking two or more distinct pharmacophoric units into a single molecule. nih.gov The goal is to create a hybrid agent with an improved therapeutic profile, potentially acting on multiple biological targets, enhancing efficacy, or overcoming drug resistance. nih.govmdpi.com The this compound scaffold is a suitable candidate for hybridization with other known bioactive moieties.

This approach is particularly valuable for complex diseases like cancer, where targeting multiple pathways can be more effective than single-target therapies. nih.govnih.gov For instance, the pyridine or pyrimidine (B1678525) scaffold, which is structurally related to the core of the title compound, is a key pharmacophoric fragment in many anticancer drugs. nih.govmdpi.com These heterocycles can be combined with other anticancer moieties, such as a 1,3-thiazole ring, to create synergistic molecular platforms. mdpi.com The resulting hybrid may benefit from the combined properties of its components; for example, a pyrimidine ring can mimic nucleobases to interact with nucleotide-binding sites, while a thiazole (B1198619) ring can enhance target selectivity. mdpi.com

The rational design of such hybrids aims to ensure that the linked pharmacophores maintain their essential structural features and can act complementarily or synergistically. nih.gov Successful hybridization can lead to novel molecules with enhanced affinity and improved pharmacological profiles compared to the individual parent drugs. mdpi.commdpi.com

Comparative Biological Evaluation of Derivatives

The definitive test for any newly designed and synthesized compound is its biological evaluation. This step involves screening the derivatives against their intended biological targets to quantify their activity and establish a clear structure-activity relationship (SAR).

In studies of acetamide derivatives targeting butyrylcholinesterase (BChE), a key enzyme in Alzheimer's disease, compounds are evaluated for their inhibitory potency, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov For example, a derivative (compound 8c) with three methyl groups on an associated ring showed the highest BChE inhibition with an IC₅₀ of 3.94 μM, whereas a similar compound with a different substitution pattern was significantly less potent (IC₅₀ = 19.60 μM). nih.gov

Similarly, in the development of anticancer agents, derivatives are tested for their cytotoxicity against various cancer cell lines. In a study of 1,3-thiazole-based acetamides, one derivative (compound 8a) with an ortho-chlorine substitution was found to be the most potent against HeLa cervical cancer cells, with an IC₅₀ value of 1.3 µM. ijcce.ac.ir In another example targeting EGFR and HER2 kinases, a lapatinib (B449) derivative (compound 6j) demonstrated potent, nanomolar inhibition with IC₅₀ values of 1.8 nM against EGFR and 87.8 nM against HER2. mdpi.com

The data from these evaluations are crucial for identifying the most promising candidates for further development. The table below presents a comparative biological evaluation of various derivatives from different studies to illustrate the impact of structural modifications.

Compound IDScaffold/ClassTargetBiological Activity (IC₅₀)
Compound 8cSubstituted AcetamideButyrylcholinesterase (BChE)3.94 μM nih.gov
Compound 8dSubstituted AcetamideButyrylcholinesterase (BChE)19.60 μM nih.gov
Compound 8a1,3-Thiazole PhenylacetamideHeLa Cancer Cells1.3 μM ijcce.ac.ir
Compound 6jLapatinib DerivativeEGFR Kinase1.8 nM mdpi.com
Compound 6jLapatinib DerivativeHER2 Kinase87.8 nM mdpi.com
Lapatinib (Reference)QuinazolineEGFR Kinase~10.8 nM mdpi.com

Potential Therapeutic and Research Applications

Application in Inflammatory and Autoimmune Disease Research

Chronic inflammatory and autoimmune diseases, such as inflammatory bowel disease (IBD), represent a significant healthcare challenge. Research into analogous compounds suggests that N-(5-Amino-4-methylpyridin-2-yl)acetamide could play a role in developing new treatments. For instance, studies on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have shown potent anti-colitis activity. researchgate.netnih.gov These compounds act by dually inhibiting the signaling pathways of two critical pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov

One particular analogue demonstrated significantly better inhibitory activity against TNF-α and IL-6-induced monocyte adhesion to colon epithelial cells when compared to the established drug mesalazine. nih.gov In animal models of colitis, oral administration of these analogues led to a significant reduction in clinical signs of the disease, including weight loss and colon tissue inflammation. nih.gov These findings highlight the potential of pyridine-based acetamides to serve as a platform for developing novel therapies for IBD and other autoimmune disorders. researchgate.netnih.gov The exploration of bioactive peptides is also a growing area in the management of autoimmune diseases. nih.govfrontiersin.org

Table 1: Research Findings on a Structurally Similar Compound in Inflammatory Disease Models

Compound/Analogue Target/Mechanism Key Findings Reference
Analogue of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Dual inhibitor of TNF-α and IL-6 signaling Showed much better inhibitory activity against TNF-α and IL-6-induced cell adhesion than tofacitinib (B832). nih.gov nih.gov

Contributions to Oncology Research

The search for novel and effective cancer treatments is a continuous effort. A class of molecules structurally related to this compound, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, has shown significant promise in oncology research. nih.gov A lead compound from this family displayed high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov

This compound was found to induce cell death through the simultaneous induction of apoptosis and autophagy. nih.gov Furthermore, it exhibited favorable pharmacokinetic properties and demonstrated a significant reduction in tumor growth in an in vivo mouse xenograft model of melanoma. nih.gov This research underscores the potential of developing acetamide (B32628) derivatives as a new class of bioactive molecules for cancer therapy. nih.gov Additionally, some studies have explored the inhibition of nicotinamide (B372718) N-methyltransferase (NNMT) as a therapeutic strategy in cancer. peptidesciences.comamazing-meds.com

Development of Anti-infective Agents

While direct research on the anti-infective properties of this compound is limited, the broader class of pyridine (B92270) derivatives has been a source of various anti-infective agents. The structural motifs present in this compound are found in numerous molecules with antimicrobial and antiviral activities. Further investigation is warranted to explore its potential in combating infectious diseases.

Investigation in Neurological Disorders (e.g., Pain Management, Epilepsy)

Derivatives of acetamide have been a focal point in the research and development of treatments for neurological disorders, including epilepsy and neuropathic pain. nih.govnih.gov

In the context of epilepsy , researchers have synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity. nih.gov These compounds were designed as analogs of known anticonvulsant agents. Pharmacological studies revealed that some of these derivatives were active in animal models of seizures, particularly in the maximal electroshock (MES) seizure model. nih.gov Certain molecules also showed activity in the 6-Hz screen, a model for therapy-resistant epilepsy. nih.gov The mechanism of action for some of these potent derivatives involves binding to neuronal voltage-sensitive sodium channels. nih.gov

For pain management , sigma receptors (σRs) have been identified as attractive biological targets for treating neuropathic pain. nih.gov Researchers have identified polyfunctionalized pyridines that exhibit high affinity for sigma receptors and also act as cholinesterase inhibitors, suggesting a dual-target approach to pain therapy. nih.gov Glutamate receptors, particularly the NMDA receptor, are also key targets in neurological disorders. mdpi.commdpi.com

Table 2: Research on Acetamide Derivatives in Neurological Disorder Models

Compound Class Neurological Application Key Findings Reference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Epilepsy Showed anticonvulsant activity in MES and 6-Hz seizure models. nih.gov nih.gov
Polyfunctionalized pyridines Neuropathic Pain Exhibited potent dual-target activities against cholinesterases and high affinity for sigma receptors. nih.gov nih.gov

Utility as Chemical Probes for Biological Mechanism Elucidation

The development of selective small molecule inhibitors is crucial for understanding the roles of specific enzymes and pathways in health and disease. This compound and its analogs have the potential to be developed into chemical probes. For instance, selective inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer, have been developed. nih.govpeptidesciences.com These inhibitors, which share some structural similarities with the compound of interest, have been used to validate NNMT as a drug target and to explore the metabolic consequences of its inhibition. nih.govpeptidesciences.com Such probes are invaluable tools for dissecting complex biological mechanisms.

Role as Key Intermediates in Advanced Pharmaceutical Synthesis

The synthesis of complex pharmaceutical agents often relies on the availability of versatile chemical building blocks. A patent for the synthesis of N-(4-methyl-pyridin-2-yl)-acetamide highlights a straightforward procedure involving the reaction of 2-Amino-4-methylpyridine (B118599) with acetic anhydride (B1165640). This indicates that this compound can likely be synthesized through similar, efficient routes, making it an attractive intermediate for the construction of more complex, biologically active molecules. Its functional groups—the amino and acetamido moieties—provide reactive handles for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery screening.

Future Research Directions and Emerging Areas

Advanced Preclinical and Translational Studies

Following initial characterization, promising compounds advance to preclinical studies to evaluate their biological effects in living organisms and to establish a preliminary safety profile. For N-(5-Amino-4-methylpyridin-2-yl)acetamide, this would involve a series of in vivo experiments in relevant animal models of disease. For instance, based on the activity of structurally related aminopyridine compounds, it may be pertinent to investigate its efficacy in models of inflammation or neurological disorders. nih.gov Research on analogues has pointed towards potential applications in treating inflammatory conditions like colitis by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

Translational studies would then aim to bridge the gap between preclinical findings and human application. This includes the development of biomarkers to monitor the compound's activity and to identify patient populations most likely to respond to treatment.

Exploration of Novel Biological Targets

A crucial aspect of future research will be the definitive identification and validation of the biological targets of this compound. While related compounds have shown activity against enzymes like nicotinamide (B372718) N-methyltransferase (NNMT) and inducible nitric oxide synthase (iNOS), the specific targets of this particular molecule remain to be fully elucidated. nih.govpeptidesciences.com

Modern chemoproteomics and functional genomics approaches can be employed to systematically screen for protein interactions. Unbiased screening methods could reveal unexpected targets, potentially opening up new therapeutic avenues. For example, the discovery that a related compound interacts with a novel kinase could pivot its development towards oncology.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies hold significant promise for advancing the study of this compound. arxiv.orgijettjournal.orgeurekalert.org AI algorithms can analyze vast datasets to predict the compound's properties, potential off-target effects, and metabolic fate. nih.gov

Generative AI models can be used for de novo drug design, creating novel analogues of this compound with optimized properties. nih.gov These computational tools can significantly accelerate the lead optimization phase by prioritizing the synthesis of molecules with the highest probability of success, thereby reducing time and cost. nih.gov

Table 1: Applications of AI/ML in the Development of this compound

Application AreaDescriptionPotential Impact
Target Identification AI models analyze biological data to identify and validate potential protein targets. nih.govUncovering novel mechanisms of action and therapeutic indications.
Virtual Screening ML algorithms predict the binding affinity of virtual compounds to a target protein.Rapidly screening large chemical libraries to identify potent analogues.
ADME/Tox Prediction AI tools forecast the absorption, distribution, metabolism, excretion, and toxicity of a compound.Early identification of potential liabilities, reducing late-stage failures.
De Novo Design Generative models create new molecular structures with desired properties. nih.govDesigning novel and more effective derivatives of the lead compound.

Stereochemical Considerations and Enantioselective Synthesis

The presence of stereocenters in a molecule can have a profound impact on its pharmacological activity. While this compound itself is achiral, the introduction of chiral centers in its derivatives could lead to enantiomers with distinct biological profiles. It is common for one enantiomer to be significantly more active or to have a different safety profile than the other.

Therefore, future synthetic efforts should focus on enantioselective synthesis methods to produce stereochemically pure analogues. This will allow for the individual evaluation of each enantiomer and the selection of the most promising candidate for further development.

Investigation of Multi-target Activity Profiles

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the recognition that many complex diseases are driven by multiple pathological pathways. Compounds that can modulate several targets simultaneously, known as polypharmacology, may offer superior therapeutic efficacy.

Future research should investigate the potential for this compound and its derivatives to exhibit multi-target activity. For example, a compound that inhibits both inflammatory and fibrotic pathways could be highly beneficial in treating chronic organ diseases. A systematic evaluation of its activity against a panel of disease-relevant targets will be essential to uncover any polypharmacological potential.

Q & A

Q. What are the optimal synthetic routes for N-(5-Amino-4-methylpyridin-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves acylation of 5-amino-4-methylpyridin-2-amine with acetic anhydride or acetyl chloride. Key steps include:

  • Substrate Preparation : Start with 5-amino-4-methylpyridin-2-amine to ensure regioselective acetylation.
  • Reaction Conditions : Use a base (e.g., triethylamine) in anhydrous dichloromethane or dimethylformamide at 0–25°C under inert atmosphere to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity. Yields range from 65–85% depending on solvent polarity and reaction time .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
  • Acetamide methyl group: ~2.1 ppm (1H^1H), ~22–25 ppm (13C^{13}C).
  • Pyridine ring protons: 6.5–8.5 ppm (1H^1H), with splitting patterns confirming substitution positions .
    • X-ray Crystallography : Resolve crystal structures using SHELX software (SHELXL for refinement) to confirm bond lengths and angles, especially the acetamide-pyridine linkage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens, methyl groups) on the pyridine ring and assess bioactivity. For example:
  • Antimicrobial Activity : Compare MIC values against Gram-positive/negative bacteria with derivatives like N-(5-Chloro-4-methylpyridin-2-yl)acetamide .
  • Mechanistic Assays : Use fluorescence quenching or ITC to study binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase) .
    • Data Normalization : Control for assay conditions (pH, solvent, cell lines) to isolate structural effects from experimental variability .

Q. How can computational modeling guide the design of this compound analogs with enhanced pharmacokinetic properties?

  • Docking Simulations : Use AutoDock Vina to predict interactions with cytochrome P450 enzymes, optimizing metabolic stability.
  • ADMET Predictions : Apply QSAR models (e.g., SwissADME) to estimate solubility (LogP < 3), permeability (Caco-2 > 5 × 106^{-6} cm/s), and toxicity (AMES test predictions) .

Q. What experimental approaches address low yield in the final acylation step during synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or DMAP to accelerate acetylation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve reactivity compared to dichloromethane.
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts (e.g., over-acetylated species) .

Methodological Challenges and Solutions

Q. How can researchers validate the purity of this compound for biological assays?

  • HPLC-MS : Employ reverse-phase C18 columns (ACN/water gradient) with ESI-MS detection to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 180.1) and quantify impurities (<0.5%) .
  • Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 54.54%, H: 6.50%, N: 24.68%) .

Q. What techniques elucidate the compound’s mechanism of action in antimicrobial studies?

  • Time-Kill Assays : Monitor bacterial viability over 24 hours at 2× MIC to distinguish bactericidal vs. bacteriostatic effects.
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation in treated bacterial cells .

Comparative and Stability Studies

Q. How does the stability of this compound vary under different storage conditions?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products (e.g., hydrolysis to 5-amino-4-methylpyridin-2-amine) via LC-MS.
  • Light Sensitivity : UV-vis spectroscopy (λ = 254 nm) confirms photodegradation; amber vials and antioxidants (e.g., BHT) mitigate this .

Q. How do structural analogs of this compound compare in bioactivity?

Analog Substituents Antimicrobial Activity (MIC, μg/mL) Reference
N-(5-Chloro-4-methylpyridin-2-yl)acetamideCl at position 52.5 (S. aureus)
N-(4,6-Dimethylpyridin-2-yl)acetamideCH3_3 at positions 4,610.0 (E. coli)

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Feasible Synthetic Routes

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N-(5-Amino-4-methylpyridin-2-yl)acetamide
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Reactant of Route 2
N-(5-Amino-4-methylpyridin-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.